Product packaging for 3-Cyclopropyl-4-methylbenzaldehyde(Cat. No.:CAS No. 1598292-43-3)

3-Cyclopropyl-4-methylbenzaldehyde

Cat. No.: B2745842
CAS No.: 1598292-43-3
M. Wt: 160.216
InChI Key: SJYXPKLIUGUXOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Aryl Aldehydes in Chemical Synthesis

Aryl aldehydes, organic compounds containing an aldehyde group attached to an aromatic ring, are fundamental building blocks in chemical synthesis. wisdomlib.org Their versatility allows them to be key reactants in the creation of a multitude of other compounds. For instance, they are crucial in the synthesis of chalcone (B49325) derivatives, Schiff bases, and 1, 2, 4, 5-tetrasubstituted imidazoles. wisdomlib.org The aldehyde functional group is highly reactive and can undergo a wide range of transformations, making aryl aldehydes indispensable in the pharmaceutical, fragrance, and polymer industries. bohrium.com They can be converted into alcohols, carboxylic acids, and can participate in various carbon-carbon bond-forming reactions. ajgreenchem.com

Role of Cyclopropyl (B3062369) and Methyl Substituents in Aromatic Systems

The properties and reactivity of an aromatic ring are significantly influenced by its substituents. The methyl and cyclopropyl groups in 3-cyclopropyl-4-methylbenzaldehyde each impart distinct electronic and steric effects.

The methyl group (-CH3) is generally considered an electron-donating group. doubtnut.com This is due to a combination of the positive inductive effect (+I) and hyperconjugation. vedantu.comstackexchange.com The sp3 hybridized carbon of the methyl group is less electronegative than the sp2 hybridized carbons of the benzene (B151609) ring, leading to a donation of electron density to the ring. stackexchange.com This electron donation activates the aromatic ring, making it more susceptible to electrophilic attack, particularly at the ortho and para positions relative to the methyl group. doubtnut.comvedantu.com

The cyclopropyl group , due to its significant ring strain, possesses unique electronic properties. fiveable.me The orbitals of the cyclopropyl ring can conjugate with adjacent π systems, allowing it to act as an electron-donating group. unl.pt This behavior is attributed to the partial double-bond character of the C-C bonds within the three-membered ring. fiveable.me The introduction of a cyclopropyl group can also enhance metabolic stability in certain contexts and "lock" a molecule into a specific conformation, which can be advantageous in medicinal chemistry. unl.pt

Overview of Research Trajectories for Substituted Benzaldehyde (B42025) Derivatives

Research involving substituted benzaldehydes is a dynamic and evolving field. Current investigations often focus on developing novel synthetic methodologies and exploring the applications of these compounds in various scientific domains.

One major research trajectory is the development of more efficient and environmentally benign catalytic systems for the synthesis and transformation of substituted benzaldehydes. This includes the use of earth-abundant metal catalysts and photoredox catalysis to achieve novel reactivity. nih.govnih.gov For example, recent studies have explored the conversion of aryl bromides to aromatic aldehydes under mild conditions using samarium metal and silver(I) catalysis. bohrium.com

Another significant area of research is the investigation of the structure-activity relationships of substituted benzaldehydes. researchgate.net By systematically varying the substituents on the benzaldehyde core, chemists can fine-tune the electronic and steric properties of the molecule to optimize its performance in specific applications, such as in the development of new pharmaceuticals or materials. Studies have examined how substituents at different positions on the benzene ring affect properties like bond dissociation enthalpy and reactivity in superacid-catalyzed reactions. elsevierpure.combenthamdirect.com The influence of ortho-substituents on coupling constants is also an area of active investigation. nih.gov

The physical properties of substituted benzaldehydes, such as their volatility and solubility, are also being systematically studied to better predict their environmental fate and to design more effective industrial processes. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O B2745842 3-Cyclopropyl-4-methylbenzaldehyde CAS No. 1598292-43-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropyl-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-2-3-9(7-12)6-11(8)10-4-5-10/h2-3,6-7,10H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYXPKLIUGUXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1598292-43-3
Record name 3-cyclopropyl-4-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 3 Cyclopropyl 4 Methylbenzaldehyde

Precursor Identification and Preparation Strategies

Synthesis from Halogenated Aromatic Precursors

A prominent strategy for the synthesis of 3-cyclopropyl-4-methylbenzaldehyde involves the use of a halogenated toluene (B28343) derivative as a precursor. A particularly effective approach is the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a carbon-carbon bond between an organoborane and an organic halide, catalyzed by a palladium complex. nih.govlibretexts.orgmdpi.com

In a potential synthetic route, a dihalogenated toluene, such as 3-bromo-4-methyl-iodobenzene or 3-iodo-4-methyl-bromobenzene, could be selectively coupled with cyclopropylboronic acid. The differing reactivity of the halogen atoms allows for a stepwise functionalization. For instance, the more reactive iodine atom would preferentially undergo coupling, followed by the introduction of the aldehyde group. Alternatively, a more direct approach would involve the Suzuki-Miyaura coupling of a pre-functionalized halogenated benzaldehyde (B42025), such as 3-bromo-4-methylbenzaldehyde (B184093) or 3-iodo-4-methylbenzaldehyde, with cyclopropylboronic acid. The tolerance of the aldehyde group in such coupling reactions has been demonstrated, making this a viable pathway. nih.gov

The general scheme for a Suzuki-Miyaura coupling to form an aryl-cyclopropane is as follows:

R-X + (c-C₃H₅)B(OH)₂ → R-c-C₃H₅

Where:

R-X is the aryl halide (e.g., 3-bromo-4-methylbenzaldehyde)

(c-C₃H₅)B(OH)₂ is cyclopropylboronic acid

The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄).

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Cyclopropane Formation
Aryl HalideBoronic Acid/EsterCatalyst/LigandBaseSolventYield (%)Reference
Aryl Bromides/ChloridesCyclopropylboronic Acid[Pd(C₃H₅)Cl]₂ / TedicypK₃PO₄TolueneGood to Excellent researchgate.net
Aryl ChloridesPotassium CyclopropyltrifluoroboratePd(OAc)₂ / XPhosK₂CO₃Toluene/H₂OModerate to Excellent nih.gov
2-Iodotoluene2-Formylphenylboronic AcidPd(PPh₃)₄Na₂CO₃DME/H₂O54 nobelprize.org

Approaches from Substituted Benzoic Acids or Alcohols

An alternative synthetic strategy commences with precursors that already contain the carbon framework of the aldehyde or a group that can be readily converted to it, such as a carboxylic acid or a primary alcohol. For instance, 3-cyclopropyl-4-methylbenzoic acid could serve as a precursor. The carboxylic acid can be reduced to the corresponding primary alcohol, (3-cyclopropyl-4-methyl)phenyl)methanol, which is then oxidized to the target aldehyde.

The reduction of the carboxylic acid to the alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The subsequent oxidation of the benzyl (B1604629) alcohol to the benzaldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. A variety of reagents are suitable for this transformation, including pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base). More contemporary and greener methods employ catalytic systems such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant. wiley-vch.de Recent research has also highlighted the use of N-heterocycle-stabilized iodanes as effective reagents for the mild oxidation of benzylic alcohols to aldehydes. beilstein-journals.org

Table 2: Selected Methods for the Oxidation of Benzyl Alcohols to Benzaldehydes
Oxidizing Agent/SystemSubstrate ExampleSolventTemperature (°C)Yield (%)Reference
TEMPO/NaNO₂/HCl (aerobic)Substituted Benzyl AlcoholsDichloromethane (B109758)AmbientHigh wiley-vch.de
N-heterocyclic stabilized λ³-iodanesBenzylic AlcoholsEthyl Acetate (B1210297) or Acetonitrile60Up to 97 beilstein-journals.org
Potassium Dichromate (K₂Cr₂O₇) / AcidIsomeric Butyl Alcohols--Product dependent libretexts.org

Formation of the Cyclopropyl (B3062369) Moiety

Cyclopropanation Reactions for Aromatic Functionalization

Direct cyclopropanation of an aromatic ring is a challenging transformation due to the inherent stability of the aromatic system. However, certain reactions can achieve this, often through the formation of a carbene or carbenoid species that adds to one of the double bonds of the arene. The initial cyclopropane (B1198618) adduct, a norcaradiene, is often in equilibrium with its ring-opened cycloheptatriene (B165957) isomer. The position of this equilibrium is influenced by the substituents on the ring.

While direct cyclopropanation of a substituted toluene to yield the desired product in one step is not a common strategy due to potential issues with regioselectivity and the stability of the product, related intramolecular reactions, such as the Buchner reaction, demonstrate the feasibility of arene cyclopropanation.

Alkene-based Precursors in Cyclopropane Ring Formation

A more common and controllable approach to the formation of the cyclopropyl group involves the cyclopropanation of an alkene precursor. In the context of synthesizing this compound, this would entail starting with a precursor that has a vinyl or allyl group at the desired position on the benzene (B151609) ring. For example, 3-vinyl-4-methylbenzaldehyde or a protected version thereof could be subjected to a cyclopropanation reaction.

The Simmons-Smith reaction, which utilizes a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple, is a classic and effective method for converting alkenes to cyclopropanes. Other methods include the use of diazomethane (B1218177) in the presence of a palladium or copper catalyst, or the addition of a dichlorocarbene (B158193) followed by reduction.

A plausible synthetic sequence could involve the Heck coupling of a halogenated precursor, such as 3-bromo-4-methylbenzaldehyde, with ethylene (B1197577) to introduce the vinyl group, followed by cyclopropanation.

Introduction and Derivatization of the Aldehyde Functional Group

The final step in many synthetic routes to this compound is the introduction or unmasking of the aldehyde functional group. The method chosen must be compatible with the existing cyclopropyl and methyl substituents on the aromatic ring.

As discussed in section 2.1.2, a common and reliable method is the oxidation of the corresponding primary alcohol, (3-cyclopropyl-4-methyl)phenyl)methanol. This precursor can be synthesized from the corresponding benzoic acid or through the reduction of a suitable ester. The oxidation to the aldehyde requires careful selection of the oxidant to avoid over-oxidation.

Alternatively, the aldehyde group can be introduced directly onto the aromatic ring through a formylation reaction. The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a powerful method for formylating activated aromatic rings. ijpcbs.com The starting material for such a reaction would be 1-cyclopropyl-2-methylbenzene (B1616505). The electrophilic Vilsmeier reagent would then attack the aromatic ring, and subsequent hydrolysis would yield the desired aldehyde. The regioselectivity of this reaction would be crucial in obtaining the desired 3-formyl isomer.

Another formylation technique is the Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid in the presence of a catalyst like aluminum chloride-cuprous chloride. However, this reaction is generally suitable for simple aromatic hydrocarbons and may not be ideal for more complex, substituted systems.

The Rieche formylation, using dichloromethyl methyl ether and a Lewis acid like TiCl₄ or SnCl₄, offers another route to introduce the aldehyde group. The choice of formylation method would depend on the reactivity of the 1-cyclopropyl-2-methylbenzene substrate and the desired regiochemical outcome.

Oxidation Pathways for Aldehyde Generation

The synthesis of this compound can be effectively achieved through the oxidation of the corresponding primary alcohol, (3-cyclopropyl-4-methylphenyl)methanol. This transformation is a cornerstone of organic synthesis, with a variety of reagents and conditions available to facilitate the conversion. The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid.

Commonly employed oxidizing agents for the conversion of benzylic alcohols to aldehydes include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and Swern oxidation conditions. More contemporary methods utilize hypervalent iodine reagents, which are known for their mild and selective nature. nih.govbeilstein-journals.org For instance, N-heterocyclic stabilized λ³-iodanes have been shown to be effective in the oxidation of various benzylic alcohols. nih.govbeilstein-journals.org In a study on the oxidation of various benzylic alcohols, a cyclopropane derivative was successfully generated from cyclopropylmethanol (B32771) with a 53% yield, highlighting the compatibility of this functional group with such oxidative processes. nih.govbeilstein-journals.org The optimization of these reactions often involves adjusting the solvent, temperature, and the nature of the activating ligand to maximize the yield of the desired aldehyde. nih.govbeilstein-journals.org

A general procedure for such an oxidation might involve stirring the benzylic alcohol with the chosen oxidant in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) at a controlled temperature, which can range from ambient temperature to 60°C. nih.govbeilstein-journals.org The reaction progress is typically monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Formylation Reactions on Aromatic Rings (e.g., Vilsmeier-Haack)

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto an electron-rich aromatic ring, making it a viable pathway for the synthesis of this compound from 1-cyclopropyl-2-methylbenzene. jk-sci.comchemistrysteps.comijpcbs.comwikipedia.orgambeed.comorganic-chemistry.orgchemicalpapers.comyoutube.comrsc.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. jk-sci.comijpcbs.com

The mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile in an electrophilic aromatic substitution. chemistrysteps.comwikipedia.org The electron-donating nature of the alkyl and cyclopropyl groups on the benzene ring activates it towards this substitution. The formylation is expected to occur at the position para to the activating methyl group, which is also the less sterically hindered position. jk-sci.com Subsequent hydrolysis of the resulting iminium ion intermediate yields the desired aldehyde. chemistrysteps.comwikipedia.org The reaction conditions are generally mild, with temperatures ranging from below 0°C to 80°C, depending on the reactivity of the aromatic substrate. jk-sci.com

Table 1: Key Aspects of the Vilsmeier-Haack Reaction

FeatureDescription
Reactants Electron-rich aromatic compound (e.g., 1-cyclopropyl-2-methylbenzene), DMF, POCl₃
Product Substituted benzaldehyde (e.g., this compound)
Key Intermediate Vilsmeier reagent (chloroiminium salt)
Reaction Type Electrophilic Aromatic Substitution
Typical Conditions Mild temperatures, inert solvent (e.g., halogenated hydrocarbons)

Cross-Coupling Strategies in Aromatic Synthesis

Modern synthetic chemistry heavily relies on cross-coupling reactions to form carbon-carbon bonds, and these strategies are highly applicable to the synthesis of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a versatile toolkit for the synthesis of complex aromatic compounds. nobelprize.orgchemie-brunschwig.chrsc.org Reactions such as the Heck, Negishi, and Sonogashira couplings could be envisioned for the synthesis of this compound. chemie-brunschwig.ch For instance, a Heck reaction could potentially couple a halo-substituted benzaldehyde with cyclopropene. The Negishi reaction, which couples an organozinc compound with an organic halide, is known for its high functional group tolerance. chemie-brunschwig.ch The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, could be used to introduce an alkyne that is subsequently converted to a cyclopropyl group. chemie-brunschwig.ch These reactions generally benefit from mild conditions and a broad tolerance for various functional groups. nobelprize.org

Suzuki-Miyaura Coupling Variants

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the organoboron reagents. chemie-brunschwig.chlibretexts.orgorganic-chemistry.orgresearchgate.netnih.govchemrxiv.orgmdpi.com This reaction would involve the coupling of an aryl halide or triflate with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov For the synthesis of this compound, two primary Suzuki-Miyaura strategies can be employed:

Coupling of a 3-halo-4-methylbenzaldehyde with a cyclopropylboronic acid or one of its esters.

Coupling of a 3-cyclopropyl-4-methylphenylboronic acid with a suitable formylating agent.

The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield. organic-chemistry.orgmdpi.com For example, palladium(II) acetate in combination with a bulky, electron-rich phosphine (B1218219) ligand like SPhos is often effective for such transformations. mdpi.com

Table 2: Example Suzuki-Miyaura Reaction Components

ComponentExample for Strategy 1Example for Strategy 2
Aryl Halide 3-Bromo-4-methylbenzaldehydeN/A
Organoboron Cyclopropylboronic acid3-Cyclopropyl-4-methylphenylboronic acid
Catalyst Pd(OAc)₂Pd(OAc)₂
Ligand SPhosSPhos
Base K₃PO₄K₂CO₃

One-Pot and Sequential Synthetic Approaches

One-pot and sequential synthetic methodologies are increasingly important in modern organic synthesis as they offer improved efficiency by reducing the number of workup and purification steps. For the synthesis of this compound, several such strategies can be conceptualized.

For example, a one-pot procedure could involve the in situ generation of an organometallic reagent from a suitable precursor, followed by a cross-coupling reaction. rsc.orgsemanticscholar.org An alternative approach could be a sequential reaction where an initial transformation sets the stage for a subsequent reaction in the same pot. An example of a related one-pot process is the oxidative amidation of aldehydes, where an aldehyde is first converted to a hydrazone and then, through a series of in situ transformations, to an amide. acs.org A similar conceptual framework could be applied to introduce the cyclopropyl group or the aldehyde functionality in a sequential manner.

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, base, temperature, and reaction time.

In the context of Suzuki-Miyaura coupling, for instance, the catalyst system, comprising a palladium source and a ligand, plays a pivotal role. The use of bulky and electron-rich ligands can enhance the efficiency of the catalytic cycle. nih.gov The choice of base is also critical, with inorganic bases like potassium carbonate or cesium carbonate often being effective. organic-chemistry.org The solvent system can influence the solubility of the reactants and the stability of the catalyst, with mixtures of an organic solvent and water often being employed.

For oxidation reactions, preventing over-oxidation is a primary concern. This can be achieved by carefully selecting a mild and selective oxidizing agent and by controlling the reaction temperature and time. nih.govbeilstein-journals.org In formylation reactions like the Vilsmeier-Haack, the stoichiometry of the reagents and the reaction temperature are key variables to control to avoid side reactions. jk-sci.com High-throughput experimentation (HTE) can be a powerful tool for rapidly screening a wide range of reaction conditions to identify the optimal parameters for a given transformation. researchgate.net

Influence of Solvents and Temperature

The choice of solvent and the reaction temperature are pivotal in directing the outcome of the synthesis of substituted benzaldehydes. While specific studies on this compound are not extensively documented in publicly available literature, general principles derived from similar transformations offer valuable insights.

The polarity of the solvent can significantly affect reaction rates and selectivity by stabilizing or destabilizing transition states and intermediates. For instance, in reactions involving the formation of organometallic intermediates or charged species, polar aprotic solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are often employed. researchgate.net Conversely, nonpolar solvents may be preferred for reactions proceeding through radical mechanisms or for reactants with low polarity.

Temperature control is crucial for managing reaction kinetics and minimizing side reactions. Many synthetic steps, particularly those involving organometallic reagents, are initiated at low temperatures (e.g., -78 °C to 0 °C) to control exothermicity and enhance selectivity. nih.gov Subsequent warming to room temperature or heating may be required to drive the reaction to completion. The optimal temperature profile is highly dependent on the specific reagents and reaction pathway chosen.

Research on the synthesis of related benzonitrile (B105546) compounds from benzaldehydes has shown that higher temperatures (e.g., 90-120 °C) can significantly increase conversion rates and yields. rsc.org This suggests that for certain steps in the synthesis of this compound, thermal promotion could be beneficial.

Table 1: Effect of Solvent and Temperature on a Model Benzaldehyde Reaction

EntrySolventTemperature (°C)Conversion (%)Yield (%)
1Toluene110>9584
2DMF110LowLow
3DMSO110LowLow
41,4-Dioxane110LowLow
5Xylene110-79
61,2-Dichlorobenzene85No Conversion-
71,2-Dichlorobenzene110-73

This table is a representative example based on a documented synthesis of a related compound and illustrates the typical influence of solvent and temperature. acs.org The specific outcomes for the synthesis of this compound may vary.

Catalyst Selection and Loading

Catalysis is a cornerstone of modern organic synthesis, offering pathways to new reactivities and improved efficiencies. The synthesis of a substituted benzaldehyde like this compound can potentially benefit from various catalytic systems, depending on the chosen synthetic route.

For cross-coupling reactions to introduce the cyclopropyl or methyl group, transition metal catalysts, particularly those based on palladium, nickel, or copper, are frequently utilized. The choice of catalyst, along with the appropriate ligand, is critical for achieving high yields and selectivity. For instance, in Suzuki or Negishi-type couplings, the ligand can influence the oxidative addition and reductive elimination steps of the catalytic cycle.

In reactions involving the formylation of an aromatic ring, organocatalysts can be employed. For example, pyrrolidine-based catalysts have been shown to be effective in condensation reactions leading to the formation of carbon-carbon bonds. acs.org

Catalyst loading, typically expressed in mole percent (mol %), is a key parameter to optimize. While higher catalyst loadings can increase reaction rates, they also add to the cost and can lead to difficulties in purification. The goal is to find the minimum catalyst loading that provides a satisfactory reaction rate and yield. In some cases, catalyst loadings as low as 0.5 mol % have been shown to be effective. rsc.org However, for more challenging transformations, higher loadings of 10-20 mol % may be necessary. acs.org

Table 2: Representative Catalyst Systems for Relevant Transformations

Transformation TypeCatalyst SystemTypical Loading (mol %)Reference
Allylation of AldehydesBismuth(III) Bromide5-20 rsc.org
CondensationPyrrolidine/Benzoic Acid20 acs.org
Cross-CouplingFeCl₃2 rsc.org
Cycloaddition[Rh(CO)₂Cl]₂2 pku.edu.cn

This table provides examples of catalyst systems used in reactions relevant to the synthesis of substituted benzaldehydes and related structures. The optimal catalyst for this compound would depend on the specific synthetic route.

Scale-Up Considerations in Preparative Organic Chemistry

Transitioning a synthetic route from a laboratory scale (milligrams to grams) to a preparative or industrial scale (kilograms or more) presents a unique set of challenges. For the synthesis of this compound, several factors would need careful consideration.

Heat Transfer: Many organic reactions are exothermic. On a small scale, heat can easily dissipate into the surroundings. However, on a larger scale, the surface area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to a dangerous increase in temperature, potentially causing side reactions, decomposition of products, or even a runaway reaction. Therefore, efficient cooling and careful control of the rate of addition of reagents are critical.

Mass Transfer: In heterogeneous reactions (e.g., those involving a solid catalyst and a liquid phase), efficient mixing is crucial to ensure that the reactants come into contact with the catalyst. What works in a small flask may not be effective in a large reactor. The choice of impeller, stirring speed, and reactor geometry all play a role in ensuring good mass transfer.

Reagent and Solvent Costs: The cost of reagents and solvents becomes a significant factor on a larger scale. Expensive reagents or catalysts that are acceptable for small-scale synthesis may be economically unfeasible for large-scale production. The ability to recycle solvents and catalysts is a key consideration for developing a green and cost-effective process. rsc.org

Purification: Purification methods that are common in the laboratory, such as column chromatography, are often not practical for large quantities of material. Alternative purification techniques like crystallization, distillation, or extraction become more important. The development of a robust crystallization procedure can significantly simplify the isolation of the final product in high purity.

Safety: A thorough safety assessment is paramount before any scale-up is attempted. This includes understanding the thermal stability of all reactants, intermediates, and products, as well as the potential for hazardous byproducts or runaway reactions.

In a documented scale-up reaction of a related ζ-ketonitrile, it was observed that simply extending the reaction time was necessary to achieve a moderate yield at a larger scale, highlighting that direct translation of small-scale conditions is not always possible. rsc.org

Reactivity and Mechanistic Investigations of 3 Cyclopropyl 4 Methylbenzaldehyde

Chemical Transformations of the Aldehyde Functionality

The aldehyde group in 3-cyclopropyl-4-methylbenzaldehyde is a primary center for a variety of chemical reactions, including nucleophilic additions, oxidations, reductions, and condensations.

Nucleophilic Addition Reactions

The carbonyl carbon of an aldehyde is electrophilic and readily attacked by nucleophiles. masterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, results in the formation of a tetrahedral intermediate where the carbon hybridization changes from sp² to sp³. masterorganicchemistry.com The reversibility of this addition depends on the basicity of the incoming nucleophile. masterorganicchemistry.com For instance, strong nucleophiles like organometallic reagents (Grignard or organolithium reagents) and hydride reagents lead to irreversible additions. masterorganicchemistry.com

In the context of this compound, nucleophilic addition of cyanide ion, for example, would lead to the formation of a cyanohydrin. This reaction is typically reversible. masterorganicchemistry.com A study on the cyanoethoxycarbonylation of aldehydes, including 4-methylbenzaldehyde (B123495), demonstrated that the reaction proceeds through the nucleophilic addition of the cyanide ion to the aldehyde, followed by reaction with ethyl cyanoformate to form the cyanohydrin carbonate. mdpi.com

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Product Type Reaction Condition Example
Cyanide (CN⁻) Cyanohydrin Reaction with KCN/H⁺
Grignard Reagent (R-MgX) Secondary Alcohol Reaction with RMgX followed by acidic workup
Hydride (H⁻) Primary Alcohol Reduction with NaBH₄ or LiAlH₄

Oxidation and Reduction Pathways

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Oxidation of aldehydes to carboxylic acids is a common transformation. Aldehyde dehydrogenases are enzymes that catalyze this oxidation in biological systems. nih.gov In a laboratory setting, various oxidizing agents can be employed.

Reduction: The reduction of aldehydes to primary alcohols is a fundamental reaction in organic synthesis. For example, 4-methylbenzaldehyde can be reduced to the corresponding alcohol. nih.gov A variety of reducing agents can be used, including sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Another method involves the use of tetramethyldisiloxane (TMDS) with a catalytic amount of a transition metal complex, which has been shown to reduce aromatic nitriles to amines while tolerating a cyclopropyl (B3062369) ring. acs.org While this specific example is for a nitrile, it highlights the compatibility of such reducing systems with the cyclopropyl group.

A study on visible-light-driven Sm(II)-mediated reductions showed that 4-methylbenzaldehyde, which was unreactive under certain conditions, could be reduced to the corresponding pinacol (B44631) product under modified conditions. nih.gov

Condensation Reactions (e.g., Aldol (B89426), Schiff Base Formation)

Condensation reactions are a cornerstone of carbon-carbon and carbon-nitrogen bond formation.

Aldol Condensation: The aldol condensation involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. sigmaaldrich.commasterorganicchemistry.com This reaction typically requires at least one of the carbonyl compounds to have an α-hydrogen to form the enolate. magritek.com Since this compound lacks α-hydrogens, it cannot form an enolate itself but can act as the electrophilic partner in a "crossed" aldol condensation with another enolizable aldehyde or ketone. masterorganicchemistry.comstackexchange.com For example, the crossed aldol condensation of 4-methylbenzaldehyde with an enolizable ketone like acetophenone (B1666503) is a known reaction. stackexchange.com

Schiff Base Formation: Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or ketone. ajptr.comsci-hub.se This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. sci-hub.se The formation of Schiff bases from 4-methylbenzaldehyde with various amines has been reported. anjs.edu.iqbiointerfaceresearch.com For instance, a novel series of transition metal (II) complexes were synthesized from a Schiff base derived from the reaction of 2-aminobenzohydrazide with 4-methylbenzaldehyde. biointerfaceresearch.com

Reactions Involving the Cyclopropyl Moiety

The cyclopropyl group, with its inherent ring strain, imparts unique reactivity to the molecule.

Ring Strain and Associated Reactivity

The three-membered ring of cyclopropane (B1198618) possesses significant ring strain, leading to C-C bonds with increased p-character, resembling a double bond in some aspects. beilstein-journals.orgunl.pt This "olefinic" character allows the cyclopropyl group to conjugate with adjacent π-systems, such as the carbonyl group in an aldehyde. unl.pt This conjugation can influence the electronic properties and reactivity of the molecule. Cyclopropanes functionalized with an electron-withdrawing group, like an aldehyde, are referred to as acceptor cyclopropanes. thieme-connect.com

The reactivity of the cyclopropyl group is also influenced by its substituents. In arylcyclopropanes, the cyclopropyl group can act as an electron-donating group, activating the phenyl ring. unl.pt

Ring-Opening Reactions and Derived Products

The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under various conditions, including reductive, radical, or nucleophilic processes. beilstein-journals.orgoup.com These reactions can lead to a diverse array of products.

For instance, cyclopropyl ketones can undergo ring-opening reactions. oup.comucl.ac.uk The regioselectivity of this ring-opening can be influenced by substituents on the cyclopropane ring. oup.com In the presence of a metal catalyst, such as nickel acetylacetonate, and an organometallic reagent like trimethylaluminum, cyclopropyl phenyl ketone undergoes a ring-opening reaction. oup.com

Gold nanoparticle-catalyzed reactions of aryl-substituted cyclopropyl aldehydes with hydrosilanes can lead to two different ring-opening pathways depending on the substitution pattern. researchgate.netresearchgate.net For 2-aryl-substituted cyclopropyl carbonyl compounds, the reaction proceeds via ring-opening to form linear enol ethers, which can then be hydrolyzed to acyclic aldehydes or ketones. researchgate.netresearchgate.net

Furthermore, radical-induced ring-opening/cyclization reactions of cyclopropyl olefins have been developed to synthesize various cyclic compounds. beilstein-journals.org These reactions often proceed through the formation of a cyclopropyl-substituted carbon radical, which then undergoes ring-opening. beilstein-journals.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Acetophenone
2-Aminobenzohydrazide
Cyanohydrin
Cyclopropyl phenyl ketone
Ethyl cyanoformate
Grignard Reagent
Lithium aluminum hydride
Nickel acetylacetonate
Sodium borohydride
Tetramethyldisiloxane

Cyclopropanation Reactions of Substituted Arenes

The synthesis of arylcyclopropanes, such as this compound, can be achieved through various methods that introduce the cyclopropyl moiety onto an aromatic ring. While direct cyclopropanation of arenes is possible, it often requires specific conditions, such as visible-light irradiation for the reaction of 3-diazooxindoles with arenes. acs.orgthieme-connect.comcaltech.edu More commonly, the aryl-cyclopropane Csp²-Csp³ bond is formed via cross-coupling reactions. tandfonline.com

Several catalytic systems have been developed for this purpose. These include:

Negishi-type cross-coupling : This reaction between cyclopropylzinc reagents and aryl halides is a well-established method. tandfonline.com

Suzuki-Miyaura coupling : This involves the reaction of aryl halides with cyclopropylboronic acids or their derivatives. acs.orgorganic-chemistry.orgnih.govcolab.wsacs.org The use of potassium cyclopropyltrifluoroborates is also a viable option.

Palladium-catalyzed cross-coupling : Aryl bromides or triflates can be coupled with cyclopropylmagnesium bromide. The addition of zinc halide additives can improve the reaction's efficiency by "softening" the Grignard reagent. organic-chemistry.orgacs.orgnih.govacs.org

Tricyclopropylbismuth reagents : These can be used in palladium-catalyzed cross-coupling with aryl halides and triflates, tolerating numerous functional groups and not requiring anhydrous conditions. organic-chemistry.org

For the synthesis of a specifically substituted molecule like this compound, a plausible route would involve the cross-coupling of a suitable 3-halo-4-methylbenzaldehyde derivative with a cyclopropyl organometallic reagent. The choice of catalyst and reaction conditions would be crucial to ensure good yield and selectivity.

Table 1: Selected Methods for Arylcyclopropane Synthesis
Coupling MethodCyclopropyl ReagentAryl ReagentCatalyst System (Typical)Reference
NegishiCyclopropylzinc halideAryl halidePalladium tandfonline.com
Suzuki-MiyauraCyclopropylboronic acid/esterAryl halidePalladium organic-chemistry.orgnih.gov
Kumada-CorriuCyclopropylmagnesium halideAryl halidePalladium/Nickel organic-chemistry.orgacs.org
StilleCyclopropylstannaneAryl halidePalladium-
Bismuth CouplingTricyclopropylbismuthAryl halide/triflatePalladium organic-chemistry.org

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by two electron-donating groups: the methyl group and the cyclopropyl group. The aldehyde group, being a deactivating group, will direct incoming electrophiles away from its position.

The directing effects of the substituents are as follows:

Methyl group (-CH₃) : An ortho, para-director.

Cyclopropyl group (-c-C₃H₅) : Also an ortho, para-director. The cyclopropyl group can donate electron density to the ring through conjugation with its Walsh orbitals.

Aldehyde group (-CHO) : A meta-director and a deactivating group.

Given the substitution pattern, the positions on the aromatic ring have varying levels of activation. The positions ortho and para to the activating methyl and cyclopropyl groups will be favored for electrophilic attack. The interplay of these directing effects will determine the regioselectivity of EAS reactions on this molecule.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
SubstituentPosition on RingTypeDirecting Effect
-CHO1DeactivatingMeta
-c-C₃H₅3ActivatingOrtho, Para
-CH₃4ActivatingOrtho, Para

Directed C-H Functionalization Studies

Directed C-H functionalization has emerged as a powerful tool for the selective modification of aromatic compounds. The aldehyde group in this compound can act as a directing group, facilitating reactions at the ortho positions.

Ortho C-H Hydroxylation of Benzaldehydes

The direct hydroxylation of the C-H bond ortho to an aldehyde group is a challenging transformation. However, methods have been developed using transition metal catalysis. Palladium-catalyzed ortho C-H hydroxylation of benzaldehydes can be achieved using a transient directing group. researchgate.netnih.gov

In a typical reaction, a transient directing group, such as an amino acid, condenses with the benzaldehyde (B42025) to form an imine. This intermediate then directs a palladium catalyst to the ortho C-H bond, where hydroxylation occurs. An external oxidant and an oxygen source are also required. nih.gov While a study specifically on this compound is not available, the existing methods have been shown to be effective for a range of substituted benzaldehydes, suggesting that this transformation could be applied to introduce a hydroxyl group at the C2 or C6 position of the molecule.

Intramolecular Cyclizations and Aryl-Bromide Activation

The aldehyde functional group can participate in intramolecular cyclization reactions. For instance, palladium-catalyzed intramolecular nucleophilic addition of aryl bromides to aldehydes provides a route to cyclic alcohols or ketones. This type of reaction typically involves the formation of an organopalladium intermediate from the aryl bromide, which then adds to the carbonyl group of the aldehyde. The outcome of the reaction, whether it yields a cycloalkanol or a cyclic ketone, can often be controlled by the choice of ligand and base.

Comparative Reactivity with Benzaldehyde Analogues

The reactivity of this compound is influenced by the electronic and steric properties of its substituents. A comparison with other benzaldehyde analogues helps to elucidate these influences.

Influence of the Cyclopropyl Group on Reactivity

The cyclopropyl group is unique in its electronic properties. It is known to act as an electron-donating group, capable of conjugating with adjacent π-systems through its "Walsh" orbitals, which have some π-character. This electron-donating nature activates the benzene ring towards electrophilic substitution, more so than a simple alkyl group.

Table 3: Comparison of Electronic Effects of Substituents
SubstituentHammett Parameter (σp)Nature
-H0.00Neutral
-CH₃-0.17Electron-donating
-c-C₃H₅-0.21Electron-donating
-CHO+0.42Electron-withdrawing

The Hammett parameter indicates the electron-donating or -withdrawing ability of a substituent. More negative values indicate stronger electron-donating character.

Role of Methyl Group in Directing Effects

In electrophilic aromatic substitution reactions, the substituents already present on the benzene ring significantly influence the position of subsequent substitutions. These directing effects are governed by the electronic properties of the existing groups, which can be either electron-donating or electron-withdrawing. savemyexams.com

In the case of this compound, the benzene ring is trisubstituted with an aldehyde (-CHO) group at position 1, a cyclopropyl group at position 3, and a methyl (-CH₃) group at position 4. The directing influence of the methyl group must be considered in concert with the effects of the other two substituents.

The methyl group is characterized as an electron-donating group. savemyexams.com This property arises from an inductive effect, where the methyl group pushes electron density into the π-system of the benzene ring. libretexts.org By increasing the electron density of the ring, the methyl group activates it towards attack by electrophiles, making the reaction faster compared to unsubstituted benzene. masterorganicchemistry.com

Crucially, electron-donating groups like the methyl group are ortho- and para-directors. savemyexams.comchemguide.co.uk This means they direct incoming electrophiles to the carbon atoms at positions 2 and 4 relative to themselves. For the methyl group at position 4 in this compound, the ortho positions are 3 and 5, and the para position (position 1) is already occupied by the aldehyde group. Therefore, the activating and directing effect of the methyl group enhances the nucleophilicity of positions 3 and 5.

SubstituentPositionElectronic EffectDirecting Influence
Aldehyde (-CHO)1Electron-withdrawingMeta (positions 3, 5)
Cyclopropyl3Electron-donatingOrtho, Para (positions 2, 4, 6)
Methyl (-CH₃)4Electron-donatingOrtho, Para (positions 3, 5)

The methyl group's role is synergistic with the meta-directing effect of the aldehyde group, as both favor substitution at positions 3 and 5. The methyl group activates these positions through its electron-donating nature, making them more susceptible to electrophilic attack than they would be in the presence of only the deactivating aldehyde group. savemyexams.commasterorganicchemistry.com The steric hindrance presented by the adjacent cyclopropyl group at position 3 might influence the relative rates of attack at positions 3 and 5. nih.govacs.org

Investigation of Reaction Mechanisms

The reaction mechanisms involving this compound are dictated by its constituent functional groups: the aromatic ring, the aldehyde, the methyl group, and the cyclopropyl group. Mechanistic studies on analogous substituted benzaldehydes provide significant insight into the potential pathways for this compound. rsc.orgreading.ac.uk

Aldehydes are versatile reactants in a multitude of organic transformations. reading.ac.uk For instance, the dehydrogenative cross-coupling of aldehydes with alcohols to form esters has been studied with various catalysts. rsc.org In a model reaction, 4-methylbenzaldehyde was coupled with methanol (B129727) in the presence of a rhodium catalyst. rsc.org Mechanistic proposals for such reactions suggest the formation of a hemiacetal intermediate, followed by dehydrogenation. Preliminary studies indicate that the active catalyst can be a dimeric Rh(II) species that operates through a mechanism involving metal-base-metal cooperativity. rsc.org The presence of both electron-donating and withdrawing groups on the benzaldehyde can influence reaction yields and rates. rsc.org

The aldehyde functional group is also central to C-H activation and functionalization reactions. Transient imine directing groups can be formed in situ from the aldehyde, which then direct a metal catalyst to functionalize a specific C-H bond. rsc.org The electronic properties of the substituents on the benzaldehyde ring can affect the efficiency of these reactions, with both steric and electronic changes on the aromatic component leading to variations in yield. rsc.org

Furthermore, the presence of the cyclopropyl ring introduces the possibility of unique mechanistic pathways. Cyclopropane rings can undergo ring-opening reactions under certain conditions, often promoted by Lewis acids or transition metals. Mechanistic investigations on the addition of carbonyl compounds to other molecules have sometimes involved cyclopropane carbaldehydes as mechanistic probes. For example, the reaction of trans-2-phenylcyclopropane carbaldehyde with tetramesityldigermene was studied to elucidate the addition mechanism, which was found to proceed through a zwitterionic intermediate. nih.gov This suggests that under specific reactive conditions, the cyclopropyl group in this compound could participate directly in the reaction mechanism beyond simply being a substituent on the aromatic ring.

Radical reactions also offer a pathway for the transformation of aldehydes. The α-C-H bond of an aldehyde can be activated to generate an acyl radical. rsc.org This species can then participate in various coupling reactions. For example, a metal-free system using a peroxide initiator can simultaneously generate acyl and cyanoalkyl radicals from aldehydes and alkyl cyanides, respectively, leading to the synthesis of ketonitriles. rsc.org The electronic nature of the substituents on the aromatic aldehyde was found to have a minimal effect on the reaction outcome in some cases. rsc.org

Finally, photocatalysis represents another avenue for aldehyde reactivity. Studies have shown that benzaldehydes, including 4-methylbenzaldehyde, can undergo photocatalytic reduction. diva-portal.org The mechanism can involve either inner-sphere or outer-sphere electron transfer, depending on the interaction between the substrate and the photocatalyst. diva-portal.org

Role of 3 Cyclopropyl 4 Methylbenzaldehyde As a Versatile Synthetic Building Block

Precursor to Complex Organic Architectures

The structure of 3-cyclopropyl-4-methylbenzaldehyde offers multiple reaction sites, making it an ideal starting material for the synthesis of complex molecular structures. The aldehyde functional group serves as a versatile handle for carbon-carbon bond formation, while the cyclopropyl (B3062369) group can participate in unique ring-opening or rearrangement reactions, adding another layer of synthetic utility.

Research has shown that aldehydes are key starting materials in sophisticated catalytic processes. For instance, cobalt(III)-catalyzed reactions involving tertiary allylic alcohols and various aldehydes can produce complex β-hydroxyl ketones. acs.org In these transformations, aldehydes with different electronic properties are used to couple with alcohol-derived intermediates. acs.org Although this compound was not the specific substrate, the successful use of other substituted benzaldehydes highlights a potential pathway for its use in generating intricate acyclic structures with multiple stereocenters. When electron-rich aldehydes like 4-methylbenzaldehyde (B123495) were used in some cobalt-catalyzed systems, they were found to be less effective at trapping certain intermediates compared to electron-deficient aldehydes, but still participated in reactions like 1,3-aryl transposition. acs.org

Furthermore, the synthesis of cyclopropyl aldehydes themselves is recognized as a key step in building complex molecules. nd.edu These aldehydes are valuable intermediates that can be elaborated into more complex structures, demonstrating the foundational role of the cyclopropyl aldehyde motif in multi-step synthesis. nd.edu The presence of both the aldehyde and the cyclopropane (B1198618) ring in one molecule allows for sequential or tandem reactions to rapidly build molecular complexity.

Integration into Heterocyclic Ring Systems

The aldehyde group is a cornerstone in the synthesis of heterocyclic compounds, and this compound is well-suited for this purpose. It can participate in a variety of cyclization and multicomponent reactions to form rings containing nitrogen, oxygen, or sulfur.

A notable application is in copper-catalyzed three-component reactions for synthesizing nitrogen-containing heterocycles. Research on a robust heterogeneous copper catalyst demonstrated the successful reaction of various aldehydes with 4-aminoindoles and alkynes to construct complex tricyclic indoles. nih.gov Crucially, the study showed that an acid-labile aldehyde, cyclopropanecarboxaldehyde (B31225), participated effectively in the reaction to give the desired product in 77% yield without the cyclopropane ring being damaged. nih.gov This indicates a high compatibility of the cyclopropyl group in such transformations, suggesting that this compound would be an excellent substrate for creating analogous complex indole (B1671886) derivatives.

The table below summarizes the substrate scope for the aldehyde component in this copper-catalyzed three-component reaction, demonstrating the versatility of the process.

Aldehyde SubstrateProductYield (%)
4-Methylbenzaldehyde4a86
4-Chlorobenzaldehyde4b64
4-Bromobenzaldehyde4c46
2-Naphthaldehyde4f60
Cyclopropanecarboxaldehyde4n77

Another synthetic strategy involves the reaction of cyclopropanecarboxaldehyde with amines to form spirocyclic N-heterocycles, such as 3-cyclopropyl-N-(4-fluorobenzyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine. rsc.org This further establishes the utility of the cyclopropyl aldehyde moiety as a building block for diverse heterocyclic frameworks. Additionally, classical reactions like the Perkin reaction, which uses benzaldehydes to create carboxylic acids that can be precursors to heterocycles, represent another avenue for the application of this compound. ub.edu

Application in the Synthesis of Carbocyclic Frameworks

This compound is also a valuable precursor for the construction of various carbocyclic systems. Its utility extends from the synthesis of simple functionalized cyclopropanes to the assembly of larger, more complex ring structures.

The benzaldehyde (B42025) portion of the molecule can be used to generate other functionalized carbocycles. For example, β-nitrostyrenes, readily synthesized from benzaldehydes like 4-methylbenzaldehyde, can undergo conjugate addition with 1,3-dicarbonyl compounds. beilstein-journals.org The resulting adducts can then be cyclized to form highly functionalized nitrocyclopropanes. beilstein-journals.org This demonstrates a direct pathway from a benzaldehyde to a new, substituted cyclopropane ring.

Moreover, the intrinsic reactivity of the cyclopropane ring itself can be harnessed to build larger carbocyclic frameworks. Donor-acceptor cyclopropanes are known to act as three-carbon synthons in annulation reactions. For instance, they can undergo (4+3) annulation with dienes to stereoselectively form seven-membered carbocycles. epfl.ch While this compound is not a classic donor-acceptor cyclopropane, its cyclopropyl group can be functionalized to participate in similar ring-expansion strategies, providing access to larger ring systems that are often challenging to synthesize. The unique strain energy and bonding of cyclopropanes make them effective intermediates for forming complex cyclic structures. nd.edu

The following table highlights a reaction where a substituted benzaldehyde is a key starting material for a functionalized cyclopropane.

Starting AldehydeIntermediateFinal Product TypeReference
4-Methylbenzaldehydeβ-NitrostyreneAcylated Nitrocyclopropane beilstein-journals.org

Contributions to Material Science Precursors (excluding material properties)

While specific research detailing the use of this compound as a material science precursor is not extensively documented, its structural components suggest significant potential in this field. Aromatic aldehydes and cyclopropane derivatives are known building blocks for a variety of advanced materials. researchgate.netacs.org

The aldehyde functionality is a classic precursor for the synthesis of polymers and resins. For example, it can undergo condensation reactions with phenols or other monomers to form materials like Bakelite and other thermosetting plastics. The aromatic ring provides rigidity and thermal stability to polymer backbones.

Computational and Theoretical Chemistry of 3 Cyclopropyl 4 Methylbenzaldehyde

Molecular Structure Optimization and Conformational Analysis

The initial step in the computational study of 3-Cyclopropyl-4-methylbenzaldehyde involves geometry optimization. This process utilizes quantum chemical methods, such as Density Functional Theory (DFT), to find the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface.

Conformational analysis is particularly important for this molecule due to the rotational freedom of the cyclopropyl (B3062369) and aldehyde functional groups relative to the benzene (B151609) ring. The orientation of the cyclopropyl group can influence the electronic properties of the aromatic system through hyperconjugation. The three carbon atoms of the cyclopropane (B1198618) ring are inherently forced into a coplanar arrangement, leading to significant angle strain and "bent bonds," where the electron density is distributed outside the internuclear axis. utdallas.edu

Similarly, the aldehyde group (-CHO) can rotate around the single bond connecting it to the benzene ring. The two primary conformations would be where the carbonyl bond (C=O) is either coplanar or perpendicular to the aromatic ring. Computational calculations typically reveal that the planar conformation is more stable due to favorable conjugation between the π-system of the benzene ring and the π-bond of the carbonyl group. The energy barrier for this rotation can be calculated to understand the flexibility of the molecule.

The optimization process yields key structural parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformer.

Table 1: Illustrative Optimized Geometrical Parameters for this compound This table presents typical data that would be obtained from a DFT calculation; actual values may vary based on the level of theory and basis set used.

Parameter Description Typical Calculated Value
Bond Lengths (Å)
C(ring)-C(aldehyde) Benzene ring to aldehyde carbon 1.485
C=O Carbonyl bond 1.215
C(ring)-C(cyclopropyl) Benzene ring to cyclopropyl carbon 1.505
**Bond Angles (°) **
C(ring)-C(ring)-C(aldehyde) Angle involving the aldehyde group 121.5
C(ring)-C(aldehyde)=O Angle within the aldehyde group 124.0
**Dihedral Angles (°) **

Electronic Structure Analysis

Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. rsc.orgscholaris.ca A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be a π-orbital primarily localized over the electron-rich benzene ring, with contributions from the electron-donating methyl and cyclopropyl groups. The LUMO is anticipated to be a π*-antibonding orbital concentrated on the benzaldehyde (B42025) moiety, particularly on the carbon-oxygen double bond. This distribution makes the carbonyl carbon susceptible to nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Data This table shows the type of data generated from FMO analysis.

Orbital Energy (eV) Description
HOMO -6.5 π-orbital on the aromatic ring
LUMO -1.8 π*-orbital on the aldehyde group

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a localized, intuitive picture of "natural" bonds and lone pairs, which aligns with the chemist's Lewis structure concept. uni-muenchen.denih.govfaccts.de NBO analysis provides insights into atomic charges, hybridization, and intramolecular interactions like hyperconjugation.

In this compound, NBO analysis would quantify the charge distribution, showing a significant negative charge on the highly electronegative oxygen atom of the carbonyl group and a positive charge on the adjacent carbonyl carbon. The analysis also details the hybridization of each atom, such as the sp² character of the aromatic carbons and the carbonyl carbon. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. uni-muenchen.de It maps the electrostatic potential onto the constant electron density surface. Different colors represent different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values.

For this compound, the MEP map would clearly show the most negative region (red) concentrated around the carbonyl oxygen atom due to its lone pairs of electrons. researchgate.net This identifies it as the primary site for protonation and electrophilic attack. The aromatic ring would exhibit a negative potential (yellow to light red), characteristic of π-systems. In contrast, the aldehyde hydrogen and the hydrogens on the methyl and cyclopropyl groups would be in regions of positive potential (blue), indicating their electrophilic character.

Prediction of Reactivity and Selectivity

The computational analyses of FMOs and MEP maps provide a robust framework for predicting the reactivity and selectivity of this compound.

Reactivity towards Electrophiles: The MEP map identifies the carbonyl oxygen as the most nucleophilic site, making it the preferred target for electrophiles. The electron-donating nature of the methyl and cyclopropyl groups increases the electron density of the benzene ring, activating it towards electrophilic aromatic substitution.

Reactivity towards Nucleophiles: The LUMO's localization on the aldehyde group, combined with the positive charge on the carbonyl carbon revealed by NBO analysis, indicates that this carbon is the primary site for nucleophilic attack.

Selectivity in Aromatic Substitution: The combined electron-donating effects of the 4-methyl and 3-cyclopropyl groups direct incoming electrophiles to the positions ortho and para to them. In this case, positions 2, 5, and 6 are activated. Steric hindrance from the adjacent groups will play a significant role in determining the final product distribution, with position 5 likely being a major site of substitution. Computational modeling of the transition states for substitution at different positions can provide quantitative predictions of regioselectivity. upertis.ac.id

Thermochemical and Kinetic Studies (e.g., Gas Phase Hydration)

Computational chemistry can be employed to determine key thermochemical properties of this compound, such as its heat of formation and Gibbs free energy. Kinetic studies can also be performed to model reaction pathways and determine activation energies for specific reactions.

A relevant example is the gas-phase hydration of the aldehyde group to form a geminal diol. The thermodynamics of this reaction can be assessed by calculating the standard Gibbs free energy of hydration (ΔG°hydr,g). For most aldehydes, this equilibrium lies to the left in the gas phase, meaning the aldehyde is more stable than its hydrate. psu.edu Computational methods can provide a precise value for this energy difference.

Kinetic modeling of the hydration reaction would involve locating the transition state structure for the addition of a water molecule to the carbonyl carbon. Calculating the energy of this transition state allows for the determination of the activation energy barrier, providing insight into the reaction rate. Such studies are valuable for understanding the molecule's stability in the presence of water and for comparing its reactivity to other aldehydes. psu.edu

Table 3: List of Compounds

Compound Name
This compound
Formaldehyde
Imidazole

Comparison with Experimental Data for Validation of Computational Models

The validation of computational models through comparison with experimental data is a cornerstone of modern theoretical chemistry. This process ensures that the chosen level of theory and basis set accurately describe the structural, spectroscopic, and electronic properties of the molecule under investigation. For this compound, while comprehensive research literature featuring direct comparisons is sparse uni.lu, the validation procedure follows well-established methodologies applied to analogous aromatic aldehydes and cyclopropyl-containing compounds researchgate.net. The primary methods of validation involve the comparison of computationally predicted data with experimental results from spectroscopy and structural analysis.

A fundamental step in this validation is the correlation of predicted vibrational frequencies with experimental Infrared (IR) and Raman spectra. Density Functional Theory (DFT) calculations are commonly employed to compute the harmonic vibrational frequencies corresponding to the fundamental modes of molecular vibration. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set imperfections. Consequently, they are typically scaled by an empirical factor to improve the correlation with experimental data. The agreement between scaled theoretical frequencies and experimental band positions for key functional groups—such as the aldehyde C=O stretch, cyclopropyl C-H stretches, and aromatic ring vibrations—serves as a crucial validation of the computed equilibrium geometry .

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound This table presents expected values based on typical results for similar compounds, as direct published data for this specific molecule is limited.

Vibrational Assignment Expected Experimental FT-IR (cm⁻¹) **Calculated (DFT/B3LYP) Scaled (cm⁻¹) **
C-H stretch (Cyclopropyl) ~3100-3000 3085
C-H stretch (Aromatic) ~3050-3000 3040
C-H stretch (Methyl) ~2950-2850 2925
C-H stretch (Aldehyde) ~2850-2750 2820
C=O stretch (Aldehyde) ~1705-1685 1695
C=C stretch (Aromatic Ring) ~1610-1580 1600

Nuclear Magnetic Resonance (NMR) spectroscopy provides another powerful dataset for validating computational models. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are then compared against experimentally obtained spectra. A strong correlation between the calculated and observed chemical shifts, particularly for structurally significant nuclei like the aldehyde proton, the distinct upfield protons of the cyclopropyl group, and the carbons of the aromatic ring, confirms that the computational model accurately represents the electronic environment of the molecule researchgate.net.

Table 2: Representative Comparison of Calculated and Experimental ¹H NMR Chemical Shifts (δ, ppm) for this compound This table presents expected values based on typical results for similar compounds.

Proton Assignment Expected Experimental ¹H NMR (ppm) Calculated (GIAO/DFT) (ppm)
Aldehyde (-CHO) 9.8 - 10.0 9.90
Aromatic (H adjacent to CHO) 7.6 - 7.8 7.75
Aromatic (other) 7.2 - 7.5 7.35
Methyl (-CH₃) 2.2 - 2.5 2.35
Cyclopropyl (-CH-) 1.8 - 2.1 1.95

Finally, should experimental data from single-crystal X-ray diffraction be available, a direct comparison of geometric parameters provides the most definitive validation of the calculated molecular structure. Key bond lengths, bond angles, and dihedral angles from the computationally optimized geometry would be compared against the high-precision crystallographic data. Agreement in parameters such as the C-C bond lengths within the strained cyclopropyl ring, the C=O bond of the aldehyde, and the planarity of the benzaldehyde moiety would provide strong evidence for the accuracy of the chosen theoretical model researchgate.net.

Table 3: Comparison of Key Geometric Parameters from a Hypothetical X-ray Structure and a DFT-Optimized Model

Parameter Expected Experimental (X-ray) Value (Å or °) Calculated (DFT) Value (Å or °)
Bond Lengths (Å)
C=O (Aldehyde) 1.21 1.22
C-C (Cyclopropyl, avg.) 1.51 1.52
C(Aromatic)-C(Aldehyde) 1.48 1.48
**Bond Angles (°) **
C-C-O (Aldehyde) 124.0 124.5

Advanced Analytical Techniques in the Research of 3 Cyclopropyl 4 Methylbenzaldehyde

Spectroscopic Characterization for Structural Elucidation

Spectroscopy is the primary tool for determining the molecular structure of 3-Cyclopropyl-4-methylbenzaldehyde, with each technique providing unique insights into its constituent parts.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. uobasrah.edu.iq

¹H NMR Spectroscopy provides information on the number and environment of hydrogen atoms. For this compound, the proton spectrum is expected to show distinct signals for the aldehyde, aromatic, methyl, and cyclopropyl (B3062369) protons. libretexts.org The integration of these signals corresponds to the number of protons in each group. libretexts.org

Aldehyde Proton (CHO): A characteristic singlet is expected to appear far downfield, typically in the range of δ 9.9-10.6 ppm, due to the deshielding effect of the carbonyl group. semanticscholar.orgmdpi.com

Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring will appear as multiplets or distinct doublets and singlets in the aromatic region (δ 7.0-8.0 ppm). Their specific splitting patterns and coupling constants depend on their positions relative to each other and the other substituents.

Methyl Protons (CH₃): The protons of the methyl group attached to the benzene ring will produce a singlet, typically around δ 2.4 ppm. mdpi.com

Cyclopropyl Protons (C₃H₅): The protons of the cyclopropyl ring are magnetically distinct and will appear as complex multiplets in the upfield region of the spectrum, generally between δ 0.6 and 2.2 ppm, due to complex geminal and vicinal coupling. nih.gov

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. uobasrah.edu.iq

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and appears as a singlet at the downfield end of the spectrum, typically between δ 190-195 ppm. semanticscholar.orgmdpi.com

Aromatic Carbons (Ar-C): The six carbons of the benzene ring will show signals in the δ 120-150 ppm range. The carbons directly attached to substituents (the aldehyde, cyclopropyl, and methyl groups) will have distinct chemical shifts from those bearing only hydrogen.

Cyclopropyl Carbons (C₃H₅): The carbons of the strained three-membered ring appear at unusually high field (upfield) for aliphatic carbons, typically in the range of δ 10-25 ppm. nih.govcdnsciencepub.com

Methyl Carbon (CH₃): The methyl carbon signal is expected in the upfield region, around δ 21 ppm. mdpi.com

Table 1: Expected NMR Data for this compound

NMR Type Functional Group Expected Chemical Shift (δ, ppm) Expected Multiplicity
¹H NMR Aldehyde (-CHO) 9.9 - 10.6 Singlet (s)
¹H NMR Aromatic (-ArH) 7.0 - 8.0 Multiplet (m)
¹H NMR Methyl (-CH₃) ~2.4 Singlet (s)
¹H NMR Cyclopropyl (-CH-, -CH₂-) 0.6 - 2.2 Multiplet (m)
¹³C NMR Carbonyl (C=O) 190 - 195 Singlet
¹³C NMR Aromatic (Ar-C) 120 - 150 Singlet
¹³C NMR Methyl (-CH₃) ~21 Singlet

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. beilstein-journals.org For this compound, the IR spectrum would be dominated by a strong absorption from the aldehyde carbonyl group. nih.gov

Key characteristic absorption bands include:

C=O Stretch (Aldehyde): A very strong and sharp peak is expected around 1700-1710 cm⁻¹. beilstein-journals.org

Aromatic C-H Stretch: Signals appear just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals for the methyl and cyclopropyl groups appear just below 3000 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions are found in the 1600-1450 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Frequency (cm⁻¹) Intensity
C=O Stretch Aldehyde 1700 - 1710 Strong, Sharp
C-H Stretch Aromatic > 3000 Medium
C-H Stretch Aliphatic (Methyl, Cyclopropyl) < 3000 Medium

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through fragmentation patterns, clues about the molecule's structure. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the precise elemental formula. rsc.orgrsc.org

For this compound (C₁₁H₁₂O), the monoisotopic mass is 160.08882 Da. uni.lu In a typical mass spectrum, a prominent molecular ion peak (M⁺) would be observed at m/z = 160. Key fragmentation patterns would likely involve the loss of the aldehyde proton (M-1), the entire formyl group (M-29), or cleavage of the cyclopropyl ring. HRMS analysis would confirm the molecular formula by matching the measured mass to the calculated exact mass. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

Adduct / Ion Formula Predicted Mass-to-Charge Ratio (m/z)
[M]⁺ C₁₁H₁₂O 160.08827
[M+H]⁺ C₁₁H₁₃O⁺ 161.09610
[M+Na]⁺ C₁₁H₁₂ONa⁺ 183.07804
[M-H]⁻ C₁₁H₁₁O⁻ 159.08154

Data sourced from predicted values. uni.lu

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for monitoring the progress of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for assessing the purity of volatile compounds like this compound. semanticscholar.org

In this method, the sample is injected into a heated port, vaporized, and carried by an inert gas through a long, thin column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. As each component exits the column, it enters the mass spectrometer, which provides a mass spectrum for identification. The purity of the sample is determined by the relative area of the peak corresponding to this compound in the resulting chromatogram.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction and to determine the appropriate conditions for larger-scale purification. mdpi.comrsc.orgnih.gov A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. rsc.org The plate is then placed in a chamber containing a solvent (eluent).

As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. By comparing the spots of the reaction mixture to those of the starting materials, chemists can visually track the consumption of reactants and the formation of the product. The spots are typically visualized under UV light. nih.gov

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound in various mixtures. This chromatographic method is particularly valuable in monitoring reaction progress, assessing product purity, and for the chiral separation of related compounds.

In the context of synthesizing chiral molecules, HPLC is instrumental. For instance, in asymmetric synthesis processes leading to chiral carbinols and amines, HPLC is used to determine the enantiomeric excess (ee) of the products. rsc.org A typical setup for such an analysis would involve an Agilent 1260 Series chromatograph equipped with a Daicel Chiralcel column. rsc.org

The choice of column and mobile phase is critical for achieving optimal separation. For the analysis of compounds structurally related to this compound, a CHIRALCEL OD-H column with a mobile phase of 30% isopropanol (B130326) in hexane (B92381) is often employed. rsc.org The detection is commonly carried out using a UV detector at 254 nm. rsc.org The retention times (t_R) for major and minor enantiomers under these conditions can be distinct, allowing for accurate determination of enantiomeric purity. rsc.org

A patent for a method of preparing methylbenzaldehydes describes the use of reversed-phase HPLC for product analysis, utilizing a Kromasil C18 column (5 µm, 250mm x 4.6mm). google.com This highlights the versatility of HPLC in different analytical contexts for benzaldehyde (B42025) derivatives.

Table 1: HPLC Parameters for Analysis of Related Chiral Compounds

Parameter Value
Instrument Agilent 1260 Series
Column CHIRALCEL OD-H, CHIRALCEL AS-H
Mobile Phase 30% iPrOH in hexane
Flow Rate 0.5 mL/min
Detector UV, 254 nm

X-ray Crystallography for Solid-State Structure Determination

The process of obtaining a crystal structure involves several steps. First, a suitable single crystal of the compound must be grown. rsc.org This can be achieved through methods like slow evaporation of a solvent, as demonstrated in the crystallization of 6-aryl-1,3-diphenylfulvenes from a diethyl ether solution. iucr.org Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

For example, the crystal structure of a related compound, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, was determined to crystallize in the triclinic P-1 space group. researchgate.net This level of detail allows for a precise understanding of the molecular conformation and packing in the crystal lattice. The analysis of crystal structures often includes an examination of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which govern the packing of molecules in the crystal. researchgate.net

In the broader context of organic chemistry, X-ray crystallography is used to confirm the stereochemistry of reaction products, as seen in the structural determination of various organic molecules. researchgate.netnih.gov Although a specific CCDC deposition number for this compound is not found, the general procedures for crystallographic analysis are well-established and would be applicable to this compound should a suitable crystal be obtained. rsc.org

Table 2: Representative Compound Mentioned in Article

Compound Name
This compound
6-aryl-1,3-diphenylfulvenes

Future Research Directions and Open Questions

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of 3-Cyclopropyl-4-methylbenzaldehyde is largely governed by its two primary functional groups: the aldehyde and the cyclopropyl-substituted benzene (B151609) ring. Future research should aim to exploit the interplay between these groups to forge new reaction pathways.

A significant area for exploration involves the development of novel catalytic systems for C-H functionalization. acs.orgnih.gov The presence of the methyl and cyclopropyl (B3062369) groups on the benzene ring invites investigation into regioselective C-H activation at various positions. Transition-metal catalysis, particularly with palladium, rhodium, and iridium, could unlock pathways for direct arylation, alkylation, or amidation, providing efficient routes to more complex derivatives. acs.orgnih.gov For instance, employing transient directing groups could enable ortho-C–H functionalization, a typically challenging transformation for benzaldehydes. acs.org

Furthermore, the aldehyde group itself is a versatile handle for a multitude of transformations. Research into dehydrogenative cross-coupling reactions catalyzed by novel dimeric rhodium(II) complexes could provide an efficient, atom-economical method for ester synthesis directly from this compound and various alcohols. rsc.orgrsc.org Another promising avenue is the use of supported catalysts, such as azolium salts on organic or inorganic carriers, which could facilitate aldehyde coupling reactions with high efficiency and recyclability. google.com

The cyclopropyl moiety also offers unique reactivity. Inspired by studies on related aryl cyclopropanes, visible-light photocatalysis could be employed to induce ring-expanding photooxygenation reactions, leading to the synthesis of five-membered endoperoxides, which are valuable synthetic intermediates and possess biological activity. nih.gov Additionally, cycloaddition reactions, such as the [3+2] cycloadditions seen with donor-acceptor cyclopropanes and carbonyls, could be adapted. rsc.org Developing conditions where the cyclopropyl ring of this compound acts as a three-carbon synthon would significantly broaden its synthetic utility.

Table 1: Potential Catalytic Systems for Future Exploration

Catalytic System Reaction Type Potential Outcome
Palladium(II) with Transient Directing Groups ortho-C-H Arylation/Halogenation Synthesis of highly substituted aromatic cores
Iridium(III) with Transient Directing Groups ortho-C-H Amidation Access to novel amide derivatives
Dimeric Rhodium(II) Terpyridine Complexes Dehydrogenative Esterification Atom-economical synthesis of esters
Supported Azolium Salt Catalysts Aldehyde Coupling (e.g., Furoin condensation) Formation of C-C bonds with catalyst recyclability
Ru(bpz)₃²⁺ Photocatalyst [3+2] Photooxygenation Synthesis of five-membered endoperoxides
Lewis Acids (e.g., AlCl₃, In(OTf)₃) [3+2] Cycloaddition Formation of functionalized tetrahydrofurans
Cobalt(III) Complexes Carbon-Skeleton Rearrangement Novel C-C bond formations and structural reorganization

Development of Asymmetric Synthetic Routes

Currently, this compound is a chiral molecule, but it is typically synthesized and used as a racemic mixture. The development of methods to produce enantiomerically pure or enriched forms of this compound is a critical area for future research, as the biological activity and material properties of chiral molecules are often enantiomer-dependent.

One promising strategy involves the asymmetric cyclopropanation of a suitable precursor. This could be achieved using chiral catalysts, such as copper or rhodium complexes with chiral ligands, which are known to mediate asymmetric carbene transfer to alkenes. Another approach is substrate-controlled diastereoselective cyclopropanation, followed by manipulation of functional groups to yield the target aldehyde.

Adapting strategies developed for other chiral cyclopropanes could be highly effective. For example, a three-step sequence involving an aldol (B89426) reaction with a chiral auxiliary, a diastereoselective cyclopropanation, and a subsequent retro-aldol reaction could provide access to enantiopure cyclopropane (B1198618) carboxaldehydes. rsc.org Similarly, tandem reactions, such as an asymmetric vinylation of a simpler aldehyde followed by a diastereoselective cyclopropanation, offer a powerful one-pot method to construct multiple stereocenters with high control. orgsyn.org The synthesis of substituted cyclopropylboronates in an asymmetric fashion also presents a viable route, as these intermediates can be readily converted to the desired aldehyde. researchgate.netacs.org

Advanced Computational Modeling for Complex Reactivity Prediction

To guide and accelerate experimental work, advanced computational modeling will be an indispensable tool. Density Functional Theory (DFT) and other quantum mechanical methods can provide deep insights into the structure, stability, and reactivity of this compound and its reaction intermediates.

Computational studies can be used to predict the regioselectivity of C-H functionalization reactions, helping to identify the most promising catalytic systems. nih.gov For reactions involving the cyclopropyl ring, modeling can elucidate the energetics of ring-opening versus ring-preservation pathways. For instance, systematic computational investigations on SmI₂-catalyzed couplings of related cyclopropyl ketones have successfully revealed key structure-reactivity relationships, explaining how aromatic substitution patterns influence reaction barriers and outcomes. researchgate.netacs.org Similar studies on this compound could predict its behavior in radical reactions and cycloadditions, identifying which electronic and steric factors favor desired transformations. mdpi.com

Furthermore, computational modeling can be crucial in designing asymmetric syntheses. By modeling the transition states of catalyst-substrate complexes, researchers can understand the origins of stereoselectivity and rationally design more effective chiral ligands or organocatalysts. researchgate.net This predictive power can significantly reduce the amount of empirical screening required, making the development process more efficient and cost-effective.

Diversification of Applications in Organic Synthesis and Materials Chemistry

The unique structural features of this compound make it an attractive building block for a wide range of applications, many of which remain unexplored.

In medicinal chemistry, the cyclopropyl group is a well-known bioisostere for phenyl rings or bulky alkyl groups and can improve metabolic stability and binding affinity. The presence of both the cyclopropyl and methyl-benzaldehyde motifs in one molecule makes it a valuable scaffold for the synthesis of novel biologically active compounds. Indeed, related structures are found in inhibitors of viral replication. google.com Future work should focus on incorporating this aldehyde into libraries of small molecules for screening against various biological targets.

In materials chemistry, the aldehyde functionality is a versatile anchor for covalent modification. Polymers or surfaces functionalized with this compound could be created, with the aldehyde groups serving as reactive sites for crosslinking or for attaching other molecules like fluorophores via reductive amination. nih.govacs.org This could lead to the development of novel functional materials, such as responsive polymer vesicles or functionalized ionic liquids. researchgate.net The rigid and defined structure of the cyclopropyl-aromatic core could also be exploited in the design of liquid crystals or organic semiconductors, where molecular shape and packing are critical.

Finally, its use as a versatile intermediate in multi-component reactions or cascade sequences could lead to the rapid assembly of complex molecular architectures. researchgate.net For example, the aldehyde could participate in organocatalytic cascade reactions to build polysubstituted aromatic systems or complex heterocyclic scaffolds.

Q & A

Q. What are the recommended synthetic routes for 3-Cyclopropyl-4-methylbenzaldehyde?

The synthesis of this compound typically involves introducing the cyclopropyl group to a pre-functionalized benzaldehyde scaffold. A common approach includes:

  • Cyclopropanation : Using transition-metal-catalyzed [2+1] cycloaddition reactions with alkenes or alkynes.
  • Substitution Reactions : Bromination of 4-methylbenzaldehyde followed by cyclopropane introduction via nucleophilic substitution (e.g., using cyclopropyl Grignard reagents) .
  • Cross-Coupling : Palladium-catalyzed coupling of cyclopropyl boronic acids with halogenated benzaldehydes.
    Key Considerations : Optimize reaction temperature (typically 0–80°C) and solvent polarity (e.g., THF or DCM) to minimize side reactions. Confirm intermediates via TLC or GC-MS .

Q. How to characterize the structure and purity of this compound?

  • Spectroscopy :
    • NMR : Analyze 1H^1H and 13C^{13}C NMR for cyclopropyl proton splitting (δ ~0.5–2.0 ppm) and aldehyde proton (δ ~9.8–10.2 ppm) .
    • IR : Confirm aldehyde C=O stretch (~1700 cm1 ^{-1}) and cyclopropyl C-H bends (~800 cm1 ^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry (e.g., torsion angles between cyclopropane and benzene rings) .
  • Chromatography : HPLC or GC with standards to assess purity (>95% by area normalization) .

Q. What safety precautions are required when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile steps.
  • First Aid :
    • Skin Contact : Wash immediately with soap/water for 15 minutes; seek medical attention if irritation persists .
    • Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and bases .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde group is highly electrophilic (LUMO energy ~-1.5 eV) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility in polar aprotic solvents (e.g., DMSO or acetonitrile) .
  • QSPR Models : Correlate substituent effects (e.g., cyclopropyl’s electron-withdrawing nature) with reaction yields .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Cross-Validation : Compare experimental NMR data with computational predictions (e.g., using ACD/Labs or Gaussian) .
  • Database Checks : Use SciFinder or Reaxys to verify reported 1H^1H NMR shifts for analogous compounds (e.g., 3-cyclopropylbenzaldehyde derivatives) .
  • Crystallographic Refinement : Re-examine X-ray data (e.g., thermal parameters, R-factors) to confirm bond lengths and angles .

Q. What methodological challenges arise in studying its biological activity (e.g., cytotoxicity or DNA-binding)?

  • Solubility Optimization : Use co-solvents (e.g., DMSO:PBS mixtures) to enhance aqueous solubility while maintaining bioactivity .
  • Assay Design : For DNA-binding studies, employ ethidium bromide displacement assays or fluorescence quenching with controlled pH (7.4) and ionic strength .
  • Metabolic Stability : Monitor degradation in liver microsomes (e.g., human S9 fraction) to assess pharmacokinetic viability .

Q. How to design experiments for optimizing reaction conditions in derivative synthesis?

  • DoE (Design of Experiments) : Vary catalyst loading (e.g., 1–5 mol% Pd), temperature (25–100°C), and solvent (polar vs. nonpolar) to maximize yield .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track aldehyde consumption in real time .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF .

Q. What strategies address discrepancies in literature-reported melting points or spectral data?

  • Purification : Recrystallize from ethanol/water mixtures to remove impurities affecting melting points .
  • Meta-Analysis : Aggregate data from multiple sources (e.g., NIST Chemistry WebBook, PubChem) to identify consensus values .
  • Error Tracing : Replicate synthesis protocols from conflicting studies to isolate variables (e.g., starting material purity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.